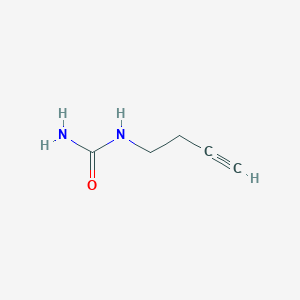

(3-ブチン-1-イル)尿素

説明

Ureas have traditionally been synthesized using dangerous reagents like phosgene and isocyanates, but recent advancements in green chemistry have led to safer, more environmentally friendly methods. These methods utilize cleaner alternatives and inherently safer compounds, reducing or eliminating the use and production of hazardous materials (Bigi, Maggi, & Sartori, 2000).

Synthesis Analysis

Recent studies have focused on the electrochemical synthesis of urea, leveraging the conversion of N2 and CO2 under ambient conditions as a green method. This synthesis approach is facilitated by novel catalysts such as two-dimensional metal borides (MBenes), which show promising activity for urea formation (Zhu, Zhou, Jing, & Li, 2021).

Molecular Structure Analysis

The molecular structure of urea derivatives has been extensively studied, revealing that these compounds often display planar structures stabilized by hydrogen bonding. For example, crystal structure analysis of butyl(chlorobenzo[d]thiazolyl)urea monohydrate showed that water molecules link with urea molecules via hydrogen bonds (Li, Ban, Cheng, Liu, & Chen, 2006).

Chemical Reactions and Properties

Ureas can undergo various chemical reactions, acting as leaving groups in the synthesis of other compounds or participating in complexation reactions. For instance, 3-(tert-butyl)perhydro-1,5,3-dithiazepine was synthesized from 5-(tert-butyl)perhydro-1,3,5-triazin-2-one, with urea acting as the leaving group (Wellmar, 1998).

Physical Properties Analysis

The physical properties of ureas, including their solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. The crystal structure of urea derivatives, for example, reveals the significance of intermolecular hydrogen bonding in determining their solid-state properties (Videnova-Adrabińska, 1996).

Chemical Properties Analysis

The chemical properties of ureas are defined by their reactivity, which includes their ability to form hydrogen bonds and participate in various chemical reactions. Studies have shown that ureas can serve as intermediates in the synthesis of high-energy materials and have applications in creating novel compounds with potential biological activities (Axthammer, Klapötke, & Krumm, 2016).

科学的研究の応用

抗ウイルス活性

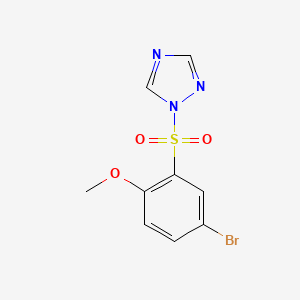

“(3-ブチン-1-イル)尿素”誘導体は、抗ウイルス剤としての可能性が探求されてきました。 これらの化合物の構造は、ウイルスタンパク質との相互作用を可能にし、インフルエンザやコクサッキーB4ウイルスなどのウイルスの複製を阻害する可能性があります {svg_1}.

抗炎症作用

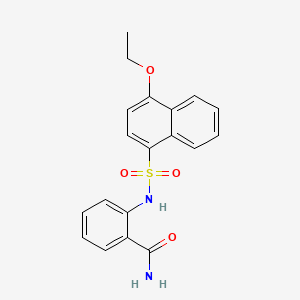

“(3-ブチン-1-イル)尿素”の尿素部分は、その抗炎症作用を強化するために修飾することができます。 この用途は、慢性炎症性疾患の管理に役立つ新しい薬剤の開発において非常に重要です {svg_2}.

抗がん作用

“(3-ブチン-1-イル)尿素”などの化合物から合成できるインドール誘導体は、抗がん研究において有望な結果を示しています。 これらの誘導体は、肝細胞癌などの特定のがん細胞株を標的にするように設計することができ、より選択的で毒性の低いがん治療への道を提供します {svg_3}.

抗菌作用

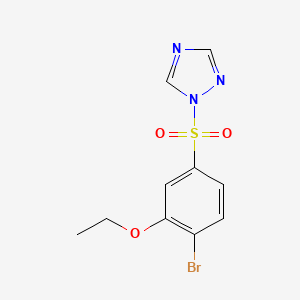

“(3-ブチン-1-イル)尿素”の構造的な柔軟性により、強力な抗菌作用を持つ化合物を作り出すことができます。 これらの化合物は、さまざまな細菌や真菌の病原体を防ぐように調整することができます {svg_4}.

抗結核作用

研究者たちは、結核との闘いにおいて “(3-ブチン-1-イル)尿素”誘導体の使用を調査してきました。 これらの化合物は、結核菌のさまざまな株に対して試験することができ、より効果的な抗結核薬の探索に貢献します {svg_5}.

酵素阻害

“(3-ブチン-1-イル)尿素”とその誘導体は、酵素阻害剤として作用し、病原体または機能不全の細胞の酵素反応を妨げます。 この用途は、糖尿病やアルツハイマー病などの病気の治療薬の開発において重要です {svg_6}.

将来の方向性

作用機序

Target of Action

(But-3-yn-1-yl)urea is a compound that has been used in the synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) . This amino acid is used in photoaffinity labeling, a technique to investigate the interactions between bioactive peptides and their targets

Mode of Action

The compound is used in the synthesis of abpa, which contains both a photoreactive benzophenone and a clickable terminal alkyne . These groups allow the compound to interact with its targets and undergo ‘click’ reactions .

Biochemical Pathways

Indole derivatives, which are structurally similar to (but-3-yn-1-yl)urea, have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The compound’s derivative, abpa, has been used in photoaffinity labeling experiments using photoactivatable probes of α-conotoxin mi , suggesting it may have a role in investigating ligand-receptor interactions.

特性

IUPAC Name |

but-3-ynylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-3-4-7-5(6)8/h1H,3-4H2,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDECZLPVYUSXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-(2,6-dichloro-4-nitrophenyl)-2H-pyrazolo[4,3-C]pyridine](/img/structure/B1173802.png)

![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173812.png)